molecular formula C19H13N3O2S B5635914 [3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate

[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate

Cat. No.: B5635914
M. Wt: 347.4 g/mol
InChI Key: DJGZEJHCLVHBOA-UHFFFAOYSA-N
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Description

[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate is a complex organic compound that features a quinazoline moiety linked to a thiophene ring via a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The quinazoline and thiophene structures are known for their biological activities and electronic properties, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline moiety, which can be synthesized through various classical protocols such as the Gould–Jacob, Friedländer, and Skraup reactions . The thiophene ring can be introduced via the Paal–Knorr synthesis or other condensation reactions involving sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety can inhibit enzymes like tyrosine kinases, which play a role in cell signaling pathways. The thiophene ring can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate apart is its dual functionality, combining the biological activity of quinazoline with the electronic properties of thiophene.

Properties

IUPAC Name

[3-(quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-19(17-9-4-10-25-17)24-14-6-3-5-13(11-14)22-18-15-7-1-2-8-16(15)20-12-21-18/h1-12H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGZEJHCLVHBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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